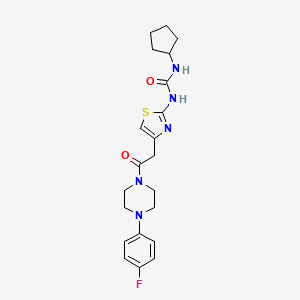![molecular formula C11H12Cl2N2O2 B3009162 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide CAS No. 2411199-09-0](/img/structure/B3009162.png)
2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group and a chlorophenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups and obtain new compounds with different properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products with modified functional groups.
Reduction: Reduced products with altered functional groups.
Hydrolysis: Carboxylic acid and amine.
科学研究应用
2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Industry: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function and activity.
相似化合物的比较
2-Chloro-N-(4-chlorophenyl)acetamide: An intermediate in the synthesis of the target compound.
N-(4-Chlorophenyl)propanamide: A structurally related compound with similar properties.
2-Chloro-N-(4-bromophenyl)acetamide: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide is unique due to the presence of both chloroacetyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(14-10(16)6-12)11(17)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVCMLMFFQQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)

![3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid](/img/structure/B3009087.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide](/img/structure/B3009088.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)
